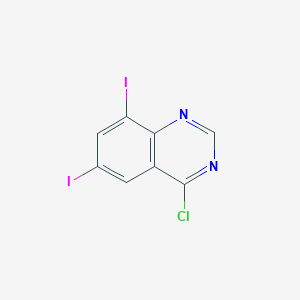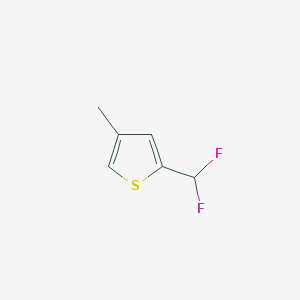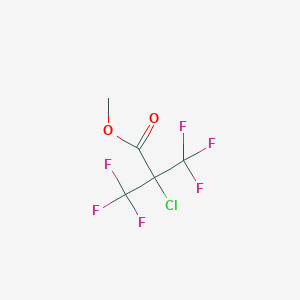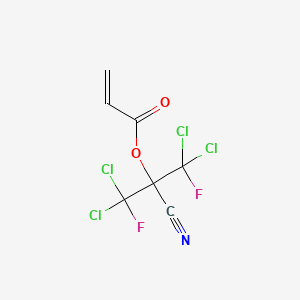![molecular formula C15H11F3N2O2S B12063959 3-(5-Amino-2-{[5-(trifluoromethyl)pyridin-2-yl]thio}phenyl)acrylic acid](/img/structure/B12063959.png)
3-(5-Amino-2-{[5-(trifluoromethyl)pyridin-2-yl]thio}phenyl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Amino-2-{[5-(trifluoromethyl)pyridin-2-yl]thio}phenyl)acrylic acid is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an amino group and a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Amino-2-{[5-(trifluoromethyl)pyridin-2-yl]thio}phenyl)acrylic acid typically involves multiple steps, including the formation of the trifluoromethylpyridine moiety and its subsequent coupling with other components. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques. The scalability of the synthesis process is crucial for industrial applications, and methods such as microwave-assisted synthesis and continuous flow chemistry may be employed to enhance production efficiency .
化学反応の分析
Types of Reactions
3-(5-Amino-2-{[5-(trifluoromethyl)pyridin-2-yl]thio}phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions on the pyridine ring can introduce various functional groups .
科学的研究の応用
3-(5-Amino-2-{[5-(trifluoromethyl)pyridin-2-yl]thio}phenyl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
作用機序
The mechanism of action of 3-(5-Amino-2-{[5-(trifluoromethyl)pyridin-2-yl]thio}phenyl)acrylic acid involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity to specific receptors and enzymes. The amino group and pyridine ring can participate in hydrogen bonding and π-π interactions, further modulating the compound’s activity .
類似化合物との比較
Similar Compounds
5-Amino-3-(trifluoromethyl)pyridin-2-ol: Shares the trifluoromethyl and amino groups but differs in the overall structure.
Fluorinated Pyridines: A class of compounds with similar fluorine-containing substituents, used in various applications.
Uniqueness
3-(5-Amino-2-{[5-(trifluoromethyl)pyridin-2-yl]thio}phenyl)acrylic acid is unique due to its combination of functional groups and structural complexity
特性
分子式 |
C15H11F3N2O2S |
|---|---|
分子量 |
340.3 g/mol |
IUPAC名 |
(E)-3-[5-amino-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H11F3N2O2S/c16-15(17,18)10-2-5-13(20-8-10)23-12-4-3-11(19)7-9(12)1-6-14(21)22/h1-8H,19H2,(H,21,22)/b6-1+ |
InChIキー |
RHEOOLXXWWZGEK-LZCJLJQNSA-N |
異性体SMILES |
C1=CC(=C(C=C1N)/C=C/C(=O)O)SC2=NC=C(C=C2)C(F)(F)F |
正規SMILES |
C1=CC(=C(C=C1N)C=CC(=O)O)SC2=NC=C(C=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Benzoic acid, 4-methyl-, 3-[7-cyano-2,3-dihydro-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indol-1-yl]propyl ester](/img/structure/B12063899.png)








